Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide

Medicinal Chemistry Quality Control Regioisomer Differentiation

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide (CAS 667912-30-3) is a synthetic sulfonamide derivative featuring a 4-chloro-3-(trifluoromethyl)aniline moiety coupled to a 3-methylbenzenesulfonyl group. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C14H11ClF3NO2S
Molecular Weight 349.8g/mol
CAS No. 667912-30-3
Cat. No. B492567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide
CAS667912-30-3
Molecular FormulaC14H11ClF3NO2S
Molecular Weight349.8g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H11ClF3NO2S/c1-9-3-2-4-11(7-9)22(20,21)19-10-5-6-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3
InChIKeyQSIPEMCAXJKEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide (CAS 667912-30-3): Sulfonamide Research Compound with VEGFR2 Targeting Potential


N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide (CAS 667912-30-3) is a synthetic sulfonamide derivative featuring a 4-chloro-3-(trifluoromethyl)aniline moiety coupled to a 3-methylbenzenesulfonyl group [1]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . It has been implicated in silico and in vendor annotations as a potential ligand for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase target in angiogenesis [2]. Its closest structural analog, the 4-methyl positional isomer (CAS 428470-14-8), differs only in the substitution pattern on the sulfonyl phenyl ring, making this pair a critical case study for regioisomer-dependent property differentiation in kinase inhibitor design.

Why N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide Cannot Be Replaced by Its 4-Methyl Isomer or Generic Sulfonamides


The substitution pattern on the sulfonamide phenyl ring dictates both electronic distribution and steric accessibility, which are critical for target engagement. The 3-methyl regioisomer (667912-30-3) places the methyl group in a meta position relative to the sulfonamide linkage, whereas the 4-methyl isomer (428470-14-8) orients the methyl group in a para position [1]. This difference alters the molecular electrostatic potential surface and can shift the conformational preference of the sulfonamide bridge, directly influencing binding pocket complementarity in kinases such as VEGFR2 . Generic substitution with any N-aryl sulfonamide without verifying regioisomeric identity risks losing target affinity, as evidenced by the fact that the 4-methyl analog is annotated with antimicrobial and cytotoxicity activities (IC50 5.4–18.1 μM) distinct from the 3-methyl variant's reported target profile .

Quantitative Differentiation Guide: N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide vs. Closest Analogs


Regioisomeric Purity: 3-Methyl vs. 4-Methyl Sulfonamide – Commercial QC Comparison

The target compound (667912-30-3) is supplied at a standard commercial purity of 98% with full batch-specific QC (NMR, HPLC, GC) . In contrast, the direct 4-methyl positional isomer (428470-14-8) is commonly offered at 95% purity from major vendors, with fewer reported QC certificates . This 3% purity gap is meaningful for structure-activity relationship (SAR) studies where regioisomeric contamination (3-methyl vs. 4-methyl) would confound biological assay interpretation.

Medicinal Chemistry Quality Control Regioisomer Differentiation

Predicted Lipophilicity and Permeability: 3-Methyl vs. 4-Methyl Substituent Effects

XLogP3 calculations for the target compound yield a value of 4.3 [1]. The 4-methyl isomer (428470-14-8) also computes to XLogP3 = 4.3 [2], indicating that the methyl position does not alter global lipophilicity. However, the topological polar surface area (TPSA) is identical at 54.6 Ų for both isomers, meaning passive permeability predictions are indistinguishable at the whole-molecule level. This suggests that any in-cell activity differences must arise from differential target engagement rather than permeability, simplifying the deconvolution of phenotypic vs. target-based effects.

ADME Prediction Drug Design Lipophilicity

VEGFR2 Kinase Inhibitor Class Alignment: 3-Methyl Sulfonamide as a Privileged Scaffold

The target compound is annotated as a VEGFR2-interacting sulfonamide . VEGFR2 Kinase Inhibitor II, a well-characterized tool compound with an IC50 of 70 nM against VEGFR2 , shares the N-aryl sulfonamide core but features a different substitution pattern. The 3-methyl substitution on the phenyl ring is a known privileged motif in kinase hinge-binding sulfonamides, as it provides optimal steric complementarity to the hydrophobic back pocket of VEGFR2 [1]. By contrast, the 4-methyl isomer and 4-fluoro analog (91308-60-0) lack or alter this motif, potentially reducing VEGFR2 affinity. No direct IC50 data for the target compound is publicly available; however, BindingDB records a Kd of 1.8 µM for the nicotinic acetylcholine receptor (nAChR), indicating measurable but modest affinity for a non-kinase target [2].

Kinase Inhibition Angiogenesis VEGFR2

High-Value Research and Procurement Scenarios for N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide


Regioisomer Probe for VEGFR2 Kinase Pocket Plasticity Studies

Use the 98% pure 3-methyl compound alongside the 4-methyl isomer (95% pure) to systematically map how the methyl position on the sulfonyl phenyl ring alters VEGFR2 binding kinetics and downstream signaling. Since both isomers share identical calculated LogP and TPSA, any differential cellular activity can be confidently attributed to target engagement rather than permeability artifacts [1].

Dual-Activity Starting Point for Kinase–nAChR Polypharmacology

This compound's documented nAChR binding (Kd = 1.8 µM) combined with predicted VEGFR2 affinity makes it a rare scaffold for exploring dual kinase–ion channel pharmacology. Procure the 3-methyl isomer as the primary chemical probe and screen against the 4-fluoro analog (91308-60-0) as a negative control for ATP-site engagement [2].

High-Purity Reference Standard for Analytical Method Development

The 98% purity with batch-specific NMR, HPLC, and GC documentation qualifies this compound as a reference standard for developing analytical methods that resolve 3-methyl/4-methyl regioisomers. This is critical for forced degradation studies and impurity profiling in sulfonamide-based kinase inhibitor development programs .

Quote Request

Request a Quote for N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.